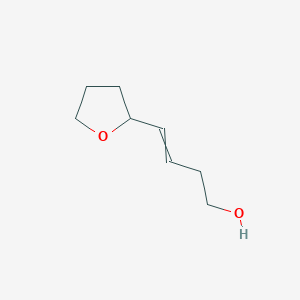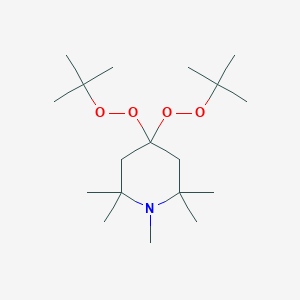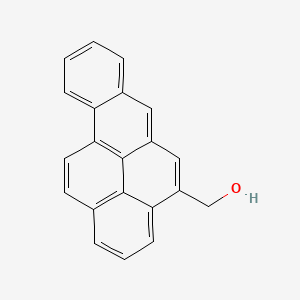
Benzo(a)pyrene-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo(a)pyrene-4-methanol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is formed by the addition of a methanol group to the benzo(a)pyrene structure. Benzo(a)pyrene itself is a product of incomplete combustion of organic matter and is found in substances like coal tar, tobacco smoke, and grilled meats
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-4-methanol typically involves the functionalization of benzo(a)pyrene. One common method is the hydroxylation of benzo(a)pyrene followed by methylation. The hydroxylation can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions . The resulting hydroxylated product is then methylated using reagents like methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound is less common due to the compound’s carcinogenic nature. when required, it can be synthesized in large quantities using batch reactors where the reaction conditions are carefully monitored to ensure safety and efficiency .
化学反応の分析
Types of Reactions
Benzo(a)pyrene-4-methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols and hydrocarbons.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with different functional groups .
科学的研究の応用
Benzo(a)pyrene-4-methanol has several scientific research applications:
作用機序
The mechanism of action of benzo(a)pyrene-4-methanol involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutations and carcinogenesis . The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are highly reactive and can form adducts with DNA . This process is mediated by the aryl hydrocarbon receptor (AhR) pathway, which regulates the expression of enzymes involved in the metabolism of PAHs .
類似化合物との比較
Benzo(a)pyrene-4-methanol is unique among PAH derivatives due to the presence of the methanol group, which alters its chemical and biological properties. Similar compounds include:
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: Another PAH with a similar structure but different biological activity.
Dibenzopyrenes: Compounds with additional fused rings, leading to different chemical behaviors.
Indenopyrenes: PAHs with indene rings fused to the pyrene structure.
These compounds share similar pathways of metabolic activation and carcinogenicity but differ in their specific chemical and biological properties .
特性
CAS番号 |
86073-01-0 |
|---|---|
分子式 |
C21H14O |
分子量 |
282.3 g/mol |
IUPAC名 |
benzo[a]pyren-4-ylmethanol |
InChI |
InChI=1S/C21H14O/c22-12-16-11-15-10-14-4-1-2-6-17(14)19-9-8-13-5-3-7-18(16)20(13)21(15)19/h1-11,22H,12H2 |
InChIキー |
RJWPFWUNDLISQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=C(C5=CC=CC(=C54)C=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)
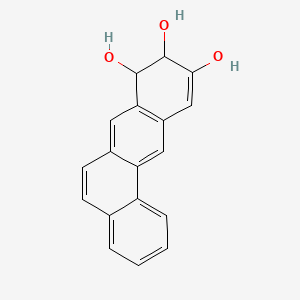
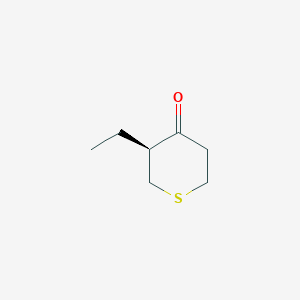

![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-3,4-dimethyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14426914.png)
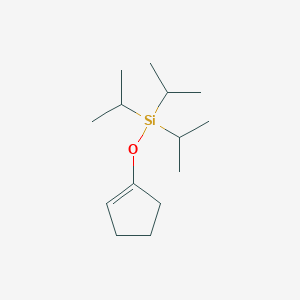
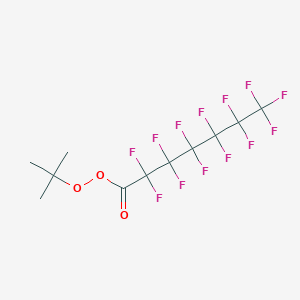
![5-([1,1'-Biphenyl]-4-yl)-2-(3-fluorophenyl)-1,3-oxazole](/img/structure/B14426930.png)
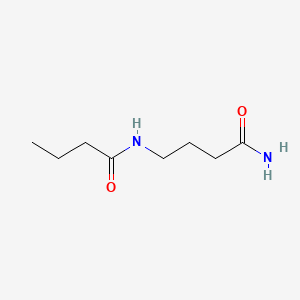

![6H-Indolo[3,2-c]quinolin-6-one, 5,11-dihydro-5-methyl-](/img/structure/B14426949.png)
